molecular formula C28H32N4O3 B4009899 (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone

(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone

Cat. No.: B4009899
M. Wt: 472.6 g/mol
InChI Key: PGDVSQAGAUXSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone is a complex organic compound with a unique structure that includes a nitro group, a piperazine ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the nitro-substituted phenylamine. This is followed by the formation of the piperazine ring and subsequent attachment of the phenylmethanone group. Common reagents used in these reactions include nitrobenzene, phenylethylamine, and various catalysts to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(methyl)phenyl]methanone
  • (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(ethyl)phenyl]methanone

Uniqueness

Compared to similar compounds, (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone exhibits unique properties due to the presence of the isopropyl group

Properties

IUPAC Name

[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-20(2)22-9-11-24(12-10-22)28(33)31-17-15-30(16-18-31)25-13-14-27(32(34)35)26(19-25)29-21(3)23-7-5-4-6-8-23/h4-14,19-21,29H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVSQAGAUXSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
Reactant of Route 3
Reactant of Route 3
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
Reactant of Route 4
Reactant of Route 4
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
Reactant of Route 5
Reactant of Route 5
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
Reactant of Route 6
Reactant of Route 6
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.